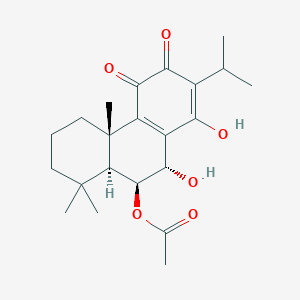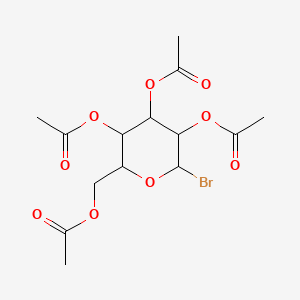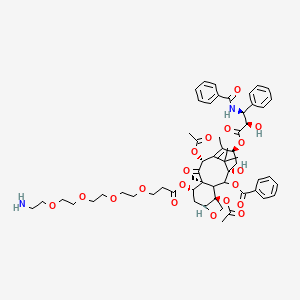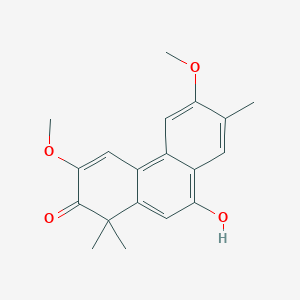
ABI-011
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABI-011, also known as NAB-5404; NTB-011, is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. This compound significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 µg/ml. In the chicken embryonic CAM assay, this compound demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 µg without affecting viability. this compound exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. This compound was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Applications De Recherche Scientifique
Diagnostic Applications
- The ankle-brachial index (ABI) is used as a simple, cost-effective diagnostic test for Peripheral Artery Disease (PAD). It has demonstrated high specificity (83.3—99.0%) and accuracy (72.1—89.2%) in detecting ≥ 50% stenosis, albeit with variable sensitivity (15—79%), particularly lower in elderly individuals and patients with diabetes (Xu et al., 2010).
- Automated oscillometric devices for ABI estimation have been compared with the conventional Doppler method, showing a high degree of correlation (r=0.71±0.05). These devices are considered a reliable alternative for the detection of PAD, offering a practical approach in clinical settings (Verberk et al., 2012).
Environmental Science Applications
- ABI, specifically the Advanced Baseline Imagers (ABI) on the Geostationary Operational Environmental Satellites (GOES), has been identified as a significant tool in environmental science. It supports high-frequency observations which are crucial for understanding rapidly evolving ecosystem processes, especially in areas with frequent cloud cover (Khan et al., 2021).
Rehabilitation and Neuroplasticity
- ABI is associated with cognitive and motor deficits in acquired brain injury (ABI) patients. Rehabilitation programs leveraging ABI have indicated potential enhancements in structural neuroplasticity, observed through alterations in white matter architecture and/or gray matter volume with training. However, the correlation between improved behavioral function and structural changes is only weak-to-moderate, indicating a need for further research in this field (Caeyenberghs et al., 2018).
Prognostic Applications in Cardiovascular Disease
- A low ABI is associated with an increased risk of mortality and cardiovascular events. Studies consistently demonstrate that individuals with a low ABI (<0.9) have an increased risk of clinical cardiovascular disease after adjusting for age, sex, conventional cardiovascular risk factors, and prevalent cardiovascular disease (Heald et al., 2006).
Transition from Hospital to Home for ABI Patients
- The transition from hospital to home for individuals with ABI is a critical period that requires adequate support. Research focusing on this transition phase aims to develop a comprehensive theoretical framework and validate current intervention strategies, contributing to the creation of tailored intervention approaches (Turner et al., 2008).
Propriétés
Nom IUPAC |
Unknown |
|---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABI-011; ABI 011; ABI011; NAB-5404; NAB5404; NAB 5404; NTB-011; NTB 011; NTB011; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






